molecular formula C18H28N2O3 B2953310 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 953991-93-0

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2953310
CAS No.: 953991-93-0
M. Wt: 320.433
InChI Key: WBFWDUHIPQCXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[The following is a template. Specific applications and mechanism of action for this compound must be confirmed through targeted scientific literature search.] N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative designed for research applications. Its molecular structure, which integrates a piperidine ring connected via a methoxyethyl linker to a phenoxyacetamide core, suggests potential for investigation in various biochemical pathways. Compounds with similar structural motifs, featuring substituted piperidines and acetamide groups, are frequently explored in medicinal chemistry for their receptor binding properties and as key intermediates in organic synthesis . For instance, research on analogous molecules has shown them to be of interest for investigating enzyme inhibitory activity . Furthermore, related N-substituted acetamide compounds have been reported to exhibit high affinity for specific neural receptors, demonstrating potential as tools for probing neurological mechanisms and pain pathways . This reagent is intended solely for use in laboratory research to further elucidate structure-activity relationships, develop novel synthetic methodologies, or screen for biological activity.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-15-5-3-4-6-17(15)23-14-18(21)19-13-16-7-9-20(10-8-16)11-12-22-2/h3-6,16H,7-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFWDUHIPQCXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide, with the CAS number 953991-93-0, is a compound that has garnered attention for its potential biological activities. The molecular formula is C18H28N2O3C_{18}H_{28}N_{2}O_{3} and its molecular weight is approximately 320.4 g/mol . This compound is primarily used in research settings, particularly in studies related to cancer treatment and other therapeutic applications.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases, such as Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole duplication; its overexpression can lead to cancerous cell proliferation. Inhibition of PLK4 can block this process, making it a target for cancer therapies .

Case Studies and Research Findings

  • Inhibition of PLK4 : In studies involving various cancer cell lines, the inhibition of PLK4 has shown promising results in reducing cell proliferation rates. For instance, centrinone, a known PLK4 inhibitor, was able to induce centrosome loss in cancer cells, leading to cell cycle arrest in certain conditions .
  • Potential for Cancer Treatment : The compound has been evaluated for its effectiveness against various types of cancers, including those with mutations in the p53 gene. Research suggests that compounds targeting PLK4 may enhance the efficacy of existing cancer treatments by stabilizing p53 and inducing cell cycle arrest in malignant cells .
  • Cell Line Studies : Specific studies have demonstrated that the administration of PLK4 inhibitors can alter the behavior of cancer cells with different genetic backgrounds. For example, RPE1 cells (which possess an intact p53 pathway) showed significant changes in proliferation rates when subjected to PLK4 inhibition, highlighting the importance of genetic context in therapeutic responses .

Summary of Biological Activities

Activity Description
PLK4 Inhibition Reduces centriole duplication and cell proliferation in cancer cells
Cancer Treatment Potential May stabilize p53 and enhance effectiveness against mutant p53 cancers
Cell Line Responsiveness Varies based on genetic background; specific responses observed in RPE1 cells

Comparison with Similar Compounds

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 954022-01-6)

  • Structural Difference : Replaces the 2-methoxyethyl group with a furan-2-ylmethyl substituent.
  • However, the absence of the methoxy group reduces hydrogen-bonding capacity.
  • Molecular Weight : 342.4 g/mol (C₂₀H₂₆N₂O₃) vs. ~350 g/mol for the target compound .

N-(2-Methoxyethyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (CAS 101345-67-9)

  • Structural Difference : Features a phenethyl group instead of the methylene-linked o-tolyloxyacetamide.
  • Pharmacological Relevance: This compound is a fentanyl analog (Ocfentanil) with reported opioid receptor activity, highlighting how piperidine substitutions dictate target specificity. The phenethyl group enhances µ-opioid receptor affinity, whereas the o-tolyloxy group in the target compound likely shifts activity toward non-opioid targets .

Modifications to the Acetamide Moiety

Rilapladib (CAS 412950-27-7)

  • Structural Difference: Incorporates a 2,3-difluorobenzylthio-quinolinone group instead of o-tolyloxyacetamide.
  • Pharmacological Data: Rilapladib is a potent Lp-PLA2 inhibitor (IC₅₀ = 0.23 nM) used in atherosclerosis and Alzheimer’s disease. The quinolinone core and trifluoromethyl biphenyl group enhance enzyme binding compared to the simpler o-tolyloxy group in the target compound .

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide (CAS 1797285-17-6)

  • Structural Difference: Substitutes o-tolyl with 2-fluorophenoxy and adds a cyano group to the pyridine ring.
  • Impact: The fluorine atom increases electronegativity and metabolic stability, while the cyano group may improve solubility. Molecular weight is 368.4 g/mol (C₂₀H₂₁FN₄O₂), slightly higher than the target compound .

Pharmacological and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Target/Activity Reference
Target Compound ~350 2-Methoxyethyl, o-tolyloxyacetamide Unknown (potential Lp-PLA2)
Ocfentanil 352.5 Phenethyl, 2-methoxyethyl µ-opioid receptor agonist
Rilapladib 718.8 Quinolinone, trifluoromethyl biphenyl Lp-PLA2 inhibitor (IC₅₀ = 0.23 nM)
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide 342.4 Furan-2-ylmethyl Undisclosed (structural analog)

Key Observations :

  • Opioid vs. Non-Opioid Activity: Piperidine derivatives with aromatic acetamide groups (e.g., o-tolyloxy) tend to diverge from opioid activity, unlike phenethyl-substituted analogs like Ocfentanil .
  • Enzyme Inhibition Potency: Bulky substituents (e.g., Rilapladib’s quinolinone) significantly enhance enzyme binding compared to smaller groups like o-tolyloxy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.